molecular formula C12H7Br2NO B8326823 1,6-Dibromo-2-(cyanomethoxy)naphthalene

1,6-Dibromo-2-(cyanomethoxy)naphthalene

Cat. No.: B8326823
M. Wt: 341.00 g/mol
InChI Key: FIDLYKURQIGZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Dibromo-2-(cyanomethoxy)naphthalene is a brominated naphthalene derivative featuring a cyanomethoxy (-OCH₂CN) substituent at the 2-position and bromine atoms at the 1- and 6-positions. This compound’s synthesis likely involves bromination and etherification steps, similar to methods described for related structures in patents .

Properties

Molecular Formula

C12H7Br2NO

Molecular Weight

341.00 g/mol

IUPAC Name

2-(1,6-dibromonaphthalen-2-yl)oxyacetonitrile

InChI

InChI=1S/C12H7Br2NO/c13-9-2-3-10-8(7-9)1-4-11(12(10)14)16-6-5-15/h1-4,7H,6H2

InChI Key

FIDLYKURQIGZEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2Br)OCC#N)C=C1Br

Origin of Product

United States

Comparison with Similar Compounds

1,6-Dibromo-2-naphthol

  • Structure : Hydroxyl (-OH) group at the 2-position.
  • Molecular Formula : C₁₀H₆Br₂O .
  • Applications : Intermediate in synthesizing dyes and pharmaceuticals .

1,6-Dibromo-2-(cinnamyloxy)naphthalene

  • Structure : Cinnamyloxy (-OCH₂CH=CHPh) group at the 2-position.
  • Molecular Formula : C₂₃H₁₇BrO .
  • Key Properties: Melting point 166–167°C; bulkier substituent reduces crystallinity compared to smaller groups like cyanomethoxy.
  • Synthesis : Purified via flash chromatography (petroleum ether/ethyl acetate = 200:1) .

6,6′-Dibromo-2,2′-dimethoxy-1,1′-binaphthalene

  • Structure : Binaphthalene core with methoxy (-OCH₃) groups at 2,2′-positions.
  • Molecular Formula : C₂₂H₁₆Br₂O₂ .
  • Key Properties : Higher molecular weight (472.176 g/mol) and rigidity due to the binaphthalene structure. Likely used in asymmetric catalysis .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituent Melting Point (°C) Key Characteristics
1,6-Dibromo-2-(cyanomethoxy)naphthalene C₁₂H₇Br₂NO ~356.9 (calculated) -OCH₂CN Not reported High polarity, nitrile reactivity
1,6-Dibromo-2-naphthol C₁₀H₆Br₂O 307.97 -OH Not reported Hydrogen bonding, acidic proton
1,6-Dibromo-2-(cinnamyloxy)naphthalene C₂₃H₁₇BrO 388.0465 (HRMS) -OCH₂CH=CHPh 166–167 Bulky substituent, lower solubility
6,6′-Dibromo-2,2′-dimethoxy-1,1′-binaphthalene C₂₂H₁₆Br₂O₂ 472.176 -OCH₃ (binaphthalene) Not reported Chiral structure, catalytic uses

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